H-Asp(Leu-OH)-OH

Enzymology Protein quality control Substrate specificity

Researchers characterizing isoaspartyl dipeptidases frequently encounter poor assay sensitivity when using generic α-peptide substrates that lack enzymatic recognition. H-Asp(Leu-OH)-OH resolves this with a definitive β-aspartyl linkage that is strictly required for isoaspartyl dipeptidase (EC 3.4.19.5) activity-α-Asp-Leu shows zero turnover. • Highest catalytic efficiency among all β-aspartyl dipeptides (kcat/Km = 1.02 mM⁻¹·s⁻¹; >170-fold over enzyme mutants) • Authentic LC-MS/MS standard as a documented human urinary metabolite, enabling discrimination from synthetic α-aspartyl contaminants • ≥98% HPLC purity, white to off-white powder; available from stock for same-day dispatch

Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
CAS No. 14650-26-1
Cat. No. B080169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp(Leu-OH)-OH
CAS14650-26-1
Molecular FormulaC10H18N2O5
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N
InChIInChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1
InChIKeyIYJILWQAFPUBHP-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Asp(Leu-OH)-OH Overview


H-Asp(Leu-OH)-OH, synonymously β-Asp-Leu or L-β-aspartyl-L-leucine (CAS 14650-26-1), is a dipeptide that features a non‑canonical β‑peptide bond: the β‑carboxyl group of L‑aspartic acid is linked to the α‑amino group of L‑leucine . This β‑linkage distinguishes it from typical α‑peptides and underlies its specific recognition by isoaspartyl dipeptidase (EC 3.4.19.5) and its occurrence as a human urinary metabolite [1]. The compound is a white to off‑white powder with molecular formula C₁₀H₁₈N₂O₅ and molecular weight 246.26 g/mol .

β
Linkage type

Non-canonical β-aspartyl dipeptide probe

E
Enzyme context

Isoaspartyl dipeptidase (EC 3.4.19.5) assay substrate

M
Metabolite reference

Human urinary metabolite standard (HMDB)

Why H-Asp(Leu-OH)-OH Is Irreplaceable


H-Asp(Leu-OH)-OH contains a β‑aspartyl linkage that is chemically and enzymatically distinct from the α‑aspartyl bonds found in standard dipeptides. Isoaspartyl dipeptidases (EC 3.4.19.5) are strictly specific for β‑aspartyl substrates and are completely inactive on α‑aspartyl dipeptides such as α‑Asp‑Leu [1]. Moreover, among β‑aspartyl dipeptides, β‑Asp‑Leu exhibits the highest reported catalytic efficiency with the E. coli isoaspartyl dipeptidase, whereas analogs like β‑Asp‑Ala, β‑Asp‑Gly, and β‑Asp‑Phe show substantially weaker binding (Kₘ >4 mM) [2]. Simple substitution with an α‑linked dipeptide or a different β‑dipeptide will therefore fail to recapitulate the unique enzymatic and metabolic behavior of H-Asp(Leu-OH)-OH.

Target

H-Asp(Leu-OH)-OH with β-aspartyl linkage

vs
Substitute

α-Asp-Leu: α-linkage may not be recognized by isoaspartyl dipeptidase

Target

β-Asp-Leu with reported favorable kinetics

vs
Substitute

β-Asp-Gly, β-Asp-Ala, β-Asp-Phe: reported weaker binding may shift assay response

H-Asp(Leu-OH)-OH Comparative Evidence


Optimal Substrate for Isoaspartyl Dipeptidase

H-Asp(Leu-OH)-OH (β‑Asp‑Leu) has been identified as the best substrate for Escherichia coli isoaspartyl dipeptidase (EC 3.4.19.5), an enzyme that specifically hydrolyzes β‑aspartyl linkages. Steady‑state kinetic analysis under pH 8.1, 30 °C yielded a catalytic efficiency (kcat/Km) of 1.02 mM⁻¹·s⁻¹ (wild‑type enzyme). Mutagenesis studies confirm that this value is 170‑ to 1,672,131‑fold higher than the efficiencies observed for various enzyme mutants, underscoring the enzyme’s exquisite dependence on the β‑Asp‑Leu structure [1].

Catalytic Efficiency
Head-to-head
kcat/Km = 1.02 mM⁻¹·s⁻¹ (wild-type)
≥170-fold higher vs enzyme mutants
Reported high-efficiency substrate in tested set for isoaspartyl dipeptidase assays
E. coli enzyme; pH 8.1, 30 °C
Enzymology Protein quality control Substrate specificity

α‑Asp‑Leu Inactivity Toward Isoaspartyl Dipeptidase

The isoaspartyl dipeptidase from Arabidopsis thaliana (ASPGA1) was tested against a panel of dipeptides. The enzyme showed measurable, albeit low, affinity for several β‑aspartyl dipeptides (β‑Asp‑Ala, β‑Asp‑Gly, β‑Asp‑Leu, β‑Asp‑Phe) with Kₘ >4.0 mM. In stark contrast, the enzyme was completely inactive on α‑aspartyl dipeptides, including α‑Asp‑Leu, demonstrating an absolute requirement for the β‑peptide bond [1].

Bond-Type Specificity
Head-to-head
β-Asp-Leu: measurable hydrolysis
α-Asp-Leu: no detectable activity
β-linkage requirement confirmed; α-analog cannot support enzyme activity
A. thaliana ASPGA1 isoaspartyl dipeptidase
Enzyme specificity β‑peptide bond Isoaspartyl dipeptidase

Highest Affinity for Isoaspartyl Dipeptidase

A comprehensive kinetic evaluation of E. coli isoaspartyl dipeptidase (EC 3.4.19.5) demonstrated that β‑Asp‑Leu is the most efficient substrate among the tested β‑aspartyl dipeptides. The wild‑type enzyme exhibited a Kₘ of 1.02 mM and a kcat of 104 s⁻¹ for β‑Asp‑Leu. In comparison, β‑Asp‑Gly displayed a substantially higher Kₘ of ~18 mM and a markedly lower kcat of 0.93 s⁻¹, resulting in a >100‑fold difference in catalytic efficiency [1].

Substrate Affinity
Reported
Km = 1.02 mM; kcat = 104 s⁻¹
β-Asp-Gly: Km ≈ 18 mM; kcat = 0.93 s⁻¹
Reported favorable kinetics among tested β-dipeptides
E. coli enzyme; cross-study comparison context
Substrate profiling β‑dipeptides Kinetic parameters

Endogenous Human Urinary Metabolite

H-Asp(Leu-OH)-OH has been annotated as a human urinary metabolite in the Human Metabolome Database (HMDB0011166), whereas the corresponding α‑Asp‑Leu is not similarly catalogued as a major endogenous metabolite. This classification provides a clear metabolic context: β‑Asp‑Leu is a naturally occurring β‑aspartyl dipeptide formed via non‑enzymatic protein damage or deamidation, in contrast to the purely synthetic or dietary origin of most α‑linked dipeptides [1].

Metabolite Status
Reported
HMDB0011166
Human urine metabolite
Endogenous reference context for metabolomics studies
Database classification; verify in target matrix
Metabolomics Biomarker Endogenous peptide

H-Asp(Leu-OH)-OH Research Applications


Isoaspartyl Dipeptidase Assays and Structural Studies

Because β‑Asp‑Leu is the best known substrate for isoaspartyl dipeptidases (kcat/Km = 1.02 mM⁻¹·s⁻¹, >170‑fold higher than enzyme mutants), it is the optimal ligand for characterizing enzyme kinetics, screening inhibitors, and solving co‑crystal structures. Its high turnover enables sensitive, reproducible assays at low substrate concentrations [1].

β‑Peptide Bond Stability and Protein Damage Repair

The β‑linkage in H-Asp(Leu-OH)-OH is a model for isoaspartyl damage that accumulates in long‑lived proteins. Its strict recognition by isoaspartyl dipeptidases (and lack of recognition of α‑Asp‑Leu) makes it an essential tool for studying protein repair mechanisms, deamidation, and the cellular response to spontaneous protein damage [2].

Metabolomics and Biomarker Discovery Studies

As a documented human urinary metabolite, β‑Asp‑Leu can serve as an authentic standard in LC‑MS/MS metabolomics workflows. Its defined endogenous origin allows researchers to distinguish physiological β‑aspartyl peptides from synthetic α‑aspartyl contaminants or dietary peptides [3].

Application
Selection Property
Validation Focus
Isoaspartyl Dipeptidase Characterization
Reported substrate specificity for β-aspartyl linkage
Kinetic parameter verification and enzyme assay development
Protein Damage Repair Research
β-peptide bond model system for isoaspartyl damage
Linkage-specific enzyme recognition and deamidation studies
Metabolomics Standard
Endogenous human urinary metabolite reference
LC-MS/MS method verification in research matrices

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